molecular formula C6H7ClN2O2S B13808149 methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate CAS No. 109056-72-6

methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate

Cat. No.: B13808149
CAS No.: 109056-72-6
M. Wt: 206.65 g/mol
InChI Key: OQBWUTBLUYCCAZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a sulfanylidene (thioketone) group at position 3, a chlorine substituent at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The sulfanylidene group enhances reactivity through thione-thiol tautomerism, while the chlorine atom and methyl ester contribute to lipophilicity and metabolic stability .

Properties

CAS No.

109056-72-6

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C6H7ClN2O2S/c1-9-5(12)3(4(7)8-9)6(10)11-2/h8H,1-2H3

InChI Key

OQBWUTBLUYCCAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C(=C(N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-1-methylpyrazole-5-amine with sulfonyl chloride to form 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylic acid. This intermediate is then esterified with methanol to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s structural analogs include derivatives from the pyrazole-4-carboxylate family, such as those reported in and :

Compound Name Substituents (Positions) Key Functional Groups
Target Compound 5-Cl, 2-Me, 3-S, 4-COOMe Sulfanylidene, Chloro, Ester
Ethyl 3-methylsulfonyl-1-phenyl-5-X-1H-pyrazole (4a–e) 3-SO₂Me, 5-X (X = acetamido, benzamido) Sulfonyl, Amide
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-CF₃, 5-(Cl-Ph-S), 4-CHO Trifluoromethyl, Aldehyde, Aryl-S

Key Observations :

  • Sulfanylidene vs. Sulfonyl : The sulfanylidene group (C=S) in the target compound differs electronically from sulfonyl (SO₂) groups in analogs like 4a–e. Sulfanylidenes exhibit greater nucleophilicity at the sulfur atom, enabling thiol-mediated reactions, whereas sulfonyl groups are electron-withdrawing and stabilize negative charges .
  • Chlorine vs. Trifluoromethyl : The 5-Cl substituent in the target compound provides moderate electronegativity, contrasting with the strong electron-withdrawing effect of the 3-CF₃ group in . This affects ring aromaticity and intermolecular interactions.

Comparison with Analogs :

  • Ethyl 3-methylsulfonyl-pyrazoles (4a–e): Synthesized via nucleophilic substitution or amidation at position 5, using ethanol/methanol solvents and catalysts like K₂CO₃. Yields: 77–89% .
  • Trifluoromethyl Pyrazole () : Likely synthesized via cyclocondensation followed by trifluoromethylation, reflecting higher complexity due to CF₃ introduction.

Pharmacological and Physicochemical Properties

Target Compound :

  • Predicted LogP (~2.5) due to Cl and ester groups, suggesting moderate lipophilicity.
  • Sulfanylidene may enhance hydrogen-bonding capacity, influencing protein binding .

Analog Compounds :

  • 4a–e () : Evaluated for analgesic and anti-inflammatory activity. Methylsulfonyl groups improve metabolic stability but reduce solubility compared to sulfanylidenes.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Ethyl 3-SO₂Me-5-X () 5-(Cl-Ph-S)-3-CF₃ ()
Molecular Weight ~218.6 g/mol 280–330 g/mol ~320 g/mol
Predicted LogP 2.5 1.8–2.2 3.1
Key Functional Groups S, Cl, COOMe SO₂, CONHR CF₃, CHO, S-Ph-Cl

Table 2: Pharmacological Activities (Selected Analogs)

Compound Class Activity (Model) Efficacy vs. Standard Reference
Ethyl 3-SO₂Me-5-X Analgesic (acetic acid) 60–75% of morphine
Trifluoromethyl Pyrazole Not reported N/A

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